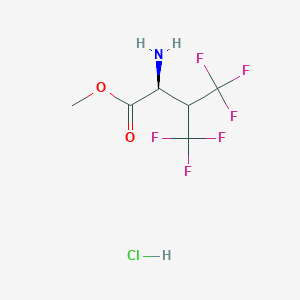![molecular formula C17H20N2O3S2 B2637916 N-[1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-thienyl)acetamide CAS No. 946294-76-4](/img/structure/B2637916.png)
N-[1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-thienyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-thienyl)acetamide, also known as TTA-A2, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. TTA-A2 is a selective agonist of the G-protein-coupled receptor GPR139, which is expressed in the brain and other tissues.
Applications De Recherche Scientifique
N-[1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-thienyl)acetamide has potential applications in various fields of scientific research, including neuroscience, pharmacology, and drug discovery. GPR139, the receptor that this compound selectively activates, is expressed in the brain and has been implicated in various physiological processes, including regulation of appetite, mood, and sleep. This compound can be used to study the role of GPR139 in these processes and may have therapeutic potential for the treatment of disorders such as obesity and depression.
Mécanisme D'action
N-[1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-thienyl)acetamide selectively activates GPR139, a G-protein-coupled receptor that is expressed in the brain and other tissues. Activation of GPR139 by this compound leads to the inhibition of cAMP production and the activation of ERK1/2 signaling. The downstream effects of this signaling pathway are not fully understood, but it is thought to play a role in the regulation of various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. In vitro studies have demonstrated that this compound can inhibit the release of glutamate, an excitatory neurotransmitter, from cultured cortical neurons. In vivo studies have shown that this compound can reduce food intake and body weight in mice, suggesting a potential role in the regulation of appetite and metabolism. This compound has also been shown to have anxiolytic effects in rats, indicating a potential role in the treatment of anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-thienyl)acetamide has several advantages for use in scientific research. It is a selective agonist of GPR139, which allows for specific activation of this receptor without affecting other receptors or signaling pathways. This compound is also stable and can be easily synthesized in large quantities, making it a cost-effective option for research. However, this compound has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to administer to animals or use in certain assays. Additionally, the effects of this compound on GPR139 are not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on N-[1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-thienyl)acetamide. One area of interest is the role of GPR139 in the regulation of appetite and metabolism. This compound has been shown to reduce food intake and body weight in mice, but the underlying mechanisms are not fully understood. Further research is needed to elucidate the role of GPR139 in these processes and to determine whether this compound has therapeutic potential for the treatment of obesity. Another area of interest is the role of GPR139 in the regulation of mood and behavior. This compound has been shown to have anxiolytic effects in rats, but the mechanisms underlying these effects are not fully understood. Further research is needed to determine whether this compound has potential as a treatment for anxiety disorders. Finally, the development of more potent and selective agonists of GPR139 could lead to new insights into the physiological functions of this receptor and could have therapeutic potential for a variety of disorders.
Méthodes De Synthèse
The synthesis of N-[1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-thienyl)acetamide involves the reaction of 2-thiopheneacetic acid with 1-ethylsulfonyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde in the presence of an amine catalyst. The resulting product is then purified through column chromatography to obtain this compound in its pure form. The purity of this compound is critical for its use in scientific research, as impurities can affect the results of experiments.
Propriétés
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c1-2-24(21,22)19-9-3-5-13-11-14(7-8-16(13)19)18-17(20)12-15-6-4-10-23-15/h4,6-8,10-11H,2-3,5,9,12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIOPCYJTYMIKCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-nitrobenzamide](/img/structure/B2637833.png)

![1-(1,2-Benzoxazol-3-yl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]methanesulfonamide](/img/structure/B2637838.png)
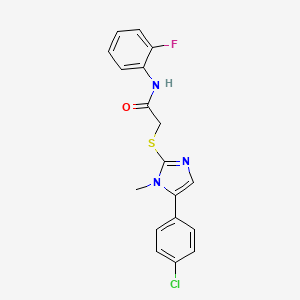
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2637841.png)
![N-(2,3-dimethylphenyl)-2-{[6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2637842.png)
![5-[(Dimethylsulfamoylamino)methyl]-3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazole](/img/structure/B2637844.png)

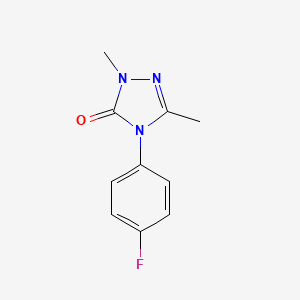
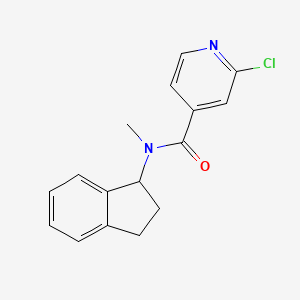
![3-(dimethylamino)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide](/img/structure/B2637851.png)
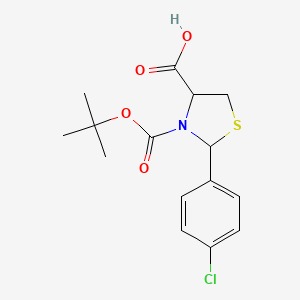
![N-(4-acetylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2637853.png)
